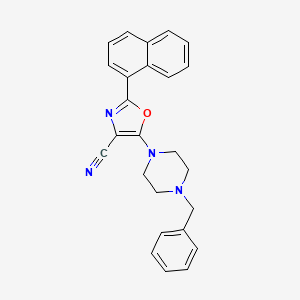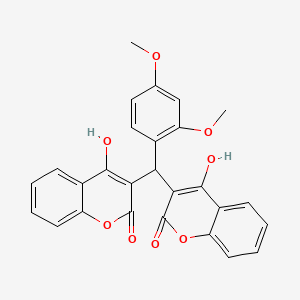![molecular formula C22H22N2O5S B11142618 N-[(2R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B11142618.png)
N-[(2R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-BENZOFURAN-2-YL)FORMAMIDO]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(METHYLSULFANYL)BUTANAMIDE is a complex organic compound that features a benzofuran ring, a benzodioxin ring, and a butanamide chain with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-BENZOFURAN-2-YL)FORMAMIDO]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(METHYLSULFANYL)BUTANAMIDE typically involves multi-step organic reactions. One common approach is to start with the formation of the benzofuran ring, followed by the introduction of the formamido group. The benzodioxin ring is then synthesized separately and coupled with the benzofuran derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
2-[(1-BENZOFURAN-2-YL)FORMAMIDO]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(METHYLSULFANYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
2-[(1-BENZOFURAN-2-YL)FORMAMIDO]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(METHYLSULFANYL)BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-[(1-BENZOFURAN-2-YL)FORMAMIDO]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(METHYLSULFANYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The benzofuran and benzodioxin rings are known to interact with various enzymes and receptors, modulating their activity. The formamido and butanamide groups may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
2-(1-BENZOFURAN-2-YL)QUINOLINE-4-CARBOXYLIC ACID: Known for its antioxidant and antibacterial activities.
BENZOFURAN-2-YL-(4,5-DIHYDRO-3,5-SUBSTITUTED DIPHENYLPYRAZOL-1-YL)METHANONE: Evaluated for its anticancer activity.
N-SUBSTITUTED (2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BENZENESULFONAMIDES: Studied for their antibacterial and enzyme inhibitory properties.
Uniqueness
2-[(1-BENZOFURAN-2-YL)FORMAMIDO]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(METHYLSULFANYL)BUTANAMIDE is unique due to its combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N2O5S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[(2R)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-methylsulfanyl-1-oxobutan-2-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H22N2O5S/c1-30-11-8-16(24-22(26)20-12-14-4-2-3-5-17(14)29-20)21(25)23-15-6-7-18-19(13-15)28-10-9-27-18/h2-7,12-13,16H,8-11H2,1H3,(H,23,25)(H,24,26)/t16-/m1/s1 |
InChI Key |
BFPWSFSFFBTRNW-MRXNPFEDSA-N |
Isomeric SMILES |
CSCC[C@H](C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC4=CC=CC=C4O3 |
Canonical SMILES |
CSCCC(C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11142535.png)
![3-(4-fluorobenzyl)-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11142540.png)

![allyl (2E)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11142554.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B11142556.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11142557.png)
![2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenethylacetamide](/img/structure/B11142566.png)

![(5Z)-5-[4-(methylsulfanyl)benzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11142577.png)
![3-hexyl-4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11142582.png)
![N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11142587.png)

![2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide](/img/structure/B11142609.png)
![N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycyl-D-valine](/img/structure/B11142615.png)
